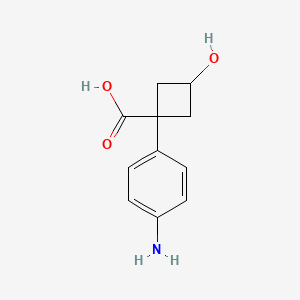

1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-(4-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6,12H2,(H,14,15) |

InChI Key |

FIQOXWSWSLWGEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)N)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenyl derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key parameters such as reaction time, temperature control, and purification steps are meticulously managed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, influencing biochemical processes. The hydroxy and carboxylic acid groups contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring and cyclobutane moiety. Key examples include:

*Calculated based on molecular formulas.

Key Observations :

- Amino vs.

- Hydroxy vs. Oxo/Methyl Groups: The hydroxyl group at C3 introduces hydrogen-bond donor functionality, contrasting with the ketone (oxo) in ’s analog, which may reduce metabolic stability, or the methyl group in ’s analog, which increases hydrophobicity .

Physical and Chemical Properties

- Melting Points :

- Synthetic Accessibility: The amino and hydroxyl groups may necessitate protective strategies during synthesis, as seen in the acetylation and deprotection steps for similar amines (). For example, tert-butoxycarbonyl (Boc) protection is used in ’s analog to stabilize the amino group during reactions .

Pharmacological and Material Science Relevance

- Hydroxycyclobutane Scaffold: The cyclobutane ring’s rigidity and hydroxyl group mimic features seen in bioactive molecules, such as β-amino acids or peptide analogs (). For instance, 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride () is marketed as a building block for drug discovery .

Commercial and Research Availability

- In contrast, chloro- and methoxy-substituted analogs are more widely cataloged, reflecting their established roles in polymer synthesis () or as intermediates .

Biological Activity

1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid, also known by its CAS number 1696153-08-8, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : 207.23 g/mol

- IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor or modulator of specific pathways relevant to disease processes.

Biological Activities

-

Anticancer Properties :

- Studies have suggested that this compound may possess anticancer properties, potentially through the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is attributed to its structural similarity with known anticancer agents and its ability to interact with cellular targets involved in tumor growth.

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory effects, particularly through modulation of inflammatory pathways such as those mediated by cytokines. It may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.

-

Neuroprotective Effects :

- Preliminary studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems. This could have implications for conditions like neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against several cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells via a caspase-dependent pathway. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.